molecular formula C18H22FN5O3 B12242069 5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12242069
M. Wt: 375.4 g/mol
InChI Key: AZWHIFOVDUXRTD-UHFFFAOYSA-N
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Description

5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a fluorine atom and a methoxy group, along with a pyrazole moiety and an octahydrocyclopenta[c]pyrrol group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H22FN5O3

Molecular Weight

375.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H22FN5O3/c1-23-9-14(15(22-23)26-2)16(25)24-8-12-4-3-5-18(12,10-24)11-27-17-20-6-13(19)7-21-17/h6-7,9,12H,3-5,8,10-11H2,1-2H3

InChI Key

AZWHIFOVDUXRTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F

Origin of Product

United States

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